molecular formula C17H16ClNO2 B4967683 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one

1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one

Cat. No. B4967683
M. Wt: 301.8 g/mol
InChI Key: FLRQJNFRUXTDAH-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a synthetic estrogen receptor modulator (SERM) that is commonly used in scientific research. Clomiphene is used in various fields of research, such as in the study of female infertility, breast cancer, and osteoporosis.

Mechanism of Action

1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one acts as a selective estrogen receptor modulator (SERM), which means that it can act as either an agonist or antagonist depending on the target tissue. In the hypothalamus, this compound acts as an antagonist, blocking estrogen receptors and leading to an increase in FSH and LH secretion. In the ovaries, this compound acts as an agonist, binding to estrogen receptors and stimulating ovulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in FSH and LH secretion, stimulation of ovulation, and an increase in endometrial thickness. This compound has also been shown to have anti-estrogenic effects in breast tissue, making it a potential treatment for breast cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that this compound is a relatively expensive compound, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research involving 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one. One area of interest is the use of this compound as a potential treatment for male infertility. Another area of interest is the potential use of this compound in the treatment of breast cancer, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in various research settings.

Synthesis Methods

1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one can be synthesized through a multi-step process involving the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product and subsequent reaction with 2-ethoxyaniline.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one is primarily used in scientific research to study female infertility, particularly in cases of anovulation. This compound works by blocking estrogen receptors in the hypothalamus, leading to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, which in turn stimulates ovulation.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-2-21-17-6-4-3-5-15(17)19-12-11-16(20)13-7-9-14(18)10-8-13/h3-12,19H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRQJNFRUXTDAH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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